5-Bromo-2,3-bis(methoxymethoxy)pyridine
Description
5-Bromo-2,3-bis(methoxymethoxy)pyridine is a brominated pyridine derivative featuring two methoxymethoxy (-OCH2OCH3) protecting groups at positions 2 and 3, and a bromine atom at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of mitochondrial Complex II inhibitors such as atpenin A5 derivatives . The methoxymethoxy groups enhance solubility and stability during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Properties
Molecular Formula |
C9H12BrNO4 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
5-bromo-2,3-bis(methoxymethoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO4/c1-12-5-14-8-3-7(10)4-11-9(8)15-6-13-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
SBLYHXHQCJSLKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(N=CC(=C1)Br)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent groups at positions 2, 3, and 5, influencing their reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Stability and Handling Considerations
- Methoxymethoxy Protection : Enhances stability during storage and reactions compared to hydroxyl-protected analogs.
Research Findings and Data Highlights
- Synthetic Efficiency : The target compound is synthesized via sequential lithiation and aldehyde trapping, achieving moderate to high yields (60–85%) .
- Cost Factors : 5-Bromo-2,3-dimethoxypyridine is priced at $400/g, reflecting its demand in pharmaceutical research, while chloro-substituted analogs are cheaper due to simpler synthesis .
- Thermodynamic Data: Limited for the target compound, but analogs like 5-Bromo-2-methoxypyridine have documented boiling points (195°C) and densities (1.56 g/cm³) .
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